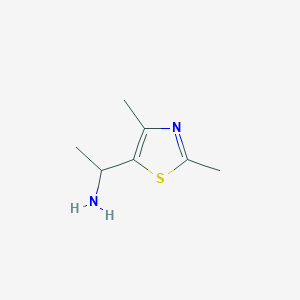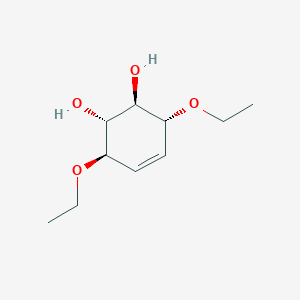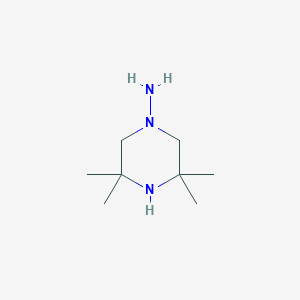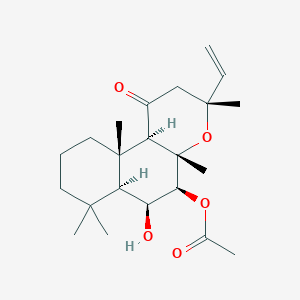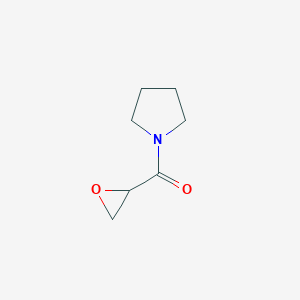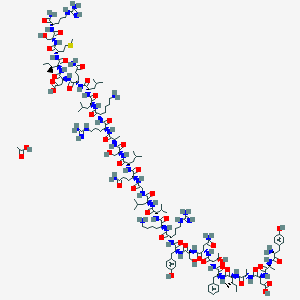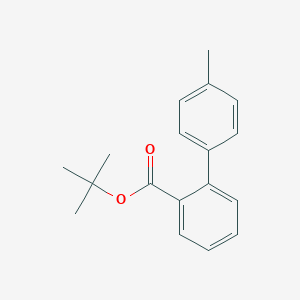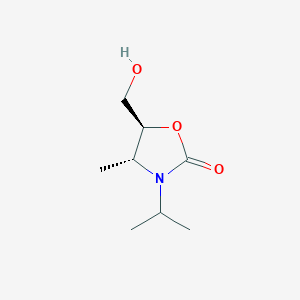
(4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one, commonly known as Ramipril, is a medication used to treat high blood pressure and heart failure. Ramipril belongs to a class of drugs called ACE inhibitors, which work by relaxing blood vessels and reducing the workload on the heart. In addition to its clinical use, Ramipril has also been studied extensively for its potential applications in scientific research.
作用機序
Ramipril works by inhibiting the activity of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, meaning it causes blood vessels to constrict, increasing blood pressure. By inhibiting ACE, Ramipril reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.
生化学的および生理学的効果
Ramipril has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure and cardiovascular function, Ramipril has also been shown to have anti-inflammatory and anti-oxidant properties. Studies have also suggested that Ramipril may have neuroprotective effects, potentially making it useful in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
Ramipril has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available commercially. Ramipril has also been extensively studied, meaning that there is a large body of literature on its properties and effects. However, there are also limitations to the use of Ramipril in laboratory experiments. It is a relatively large molecule, which can limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, Ramipril is a medication that is used clinically, meaning that there may be ethical considerations around its use in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on Ramipril. One area of interest is the development of new ACE inhibitors with improved properties and fewer side effects. Additionally, there is ongoing research into the potential neuroprotective effects of Ramipril and other ACE inhibitors, with the goal of developing new treatments for neurological disorders. Finally, there is also interest in exploring the use of Ramipril and other ACE inhibitors in the treatment of other conditions, such as diabetes and kidney disease.
合成法
Ramipril is synthesized through a multi-step process starting from 2-amino-1-butanol. The first step involves protecting the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with isobutyraldehyde to form the corresponding imine, which is reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with methyl isocyanate to form the oxazolidinone ring, and the Boc group is removed with trifluoroacetic acid to yield (4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one.
科学的研究の応用
Ramipril has been studied extensively for its potential applications in scientific research. One area of research has focused on the role of ACE inhibitors in the regulation of blood pressure and cardiovascular function. Studies have shown that Ramipril can effectively lower blood pressure and improve cardiovascular function in both animal models and human subjects.
特性
CAS番号 |
112395-68-3 |
|---|---|
製品名 |
(4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one |
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
(4R,5S)-5-(hydroxymethyl)-4-methyl-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)9-6(3)7(4-10)12-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7-/m1/s1 |
InChIキー |
UPYGTXFCNXHUOJ-RNFRBKRXSA-N |
異性体SMILES |
C[C@@H]1[C@H](OC(=O)N1C(C)C)CO |
SMILES |
CC1C(OC(=O)N1C(C)C)CO |
正規SMILES |
CC1C(OC(=O)N1C(C)C)CO |
同義語 |
2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4R-trans)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




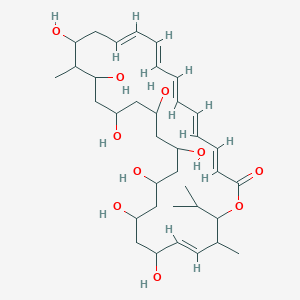
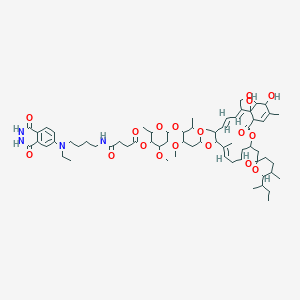
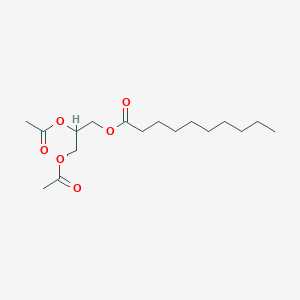
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)

